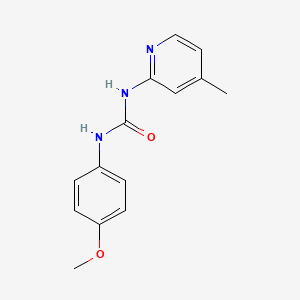

N-(4-methoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

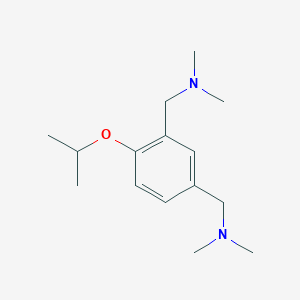

The synthesis of related urea derivatives often involves multiple steps, including carbonylation reactions and substitution reactions. For example, the synthesis of 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea demonstrated a carbonylation reaction followed by the addition of 4-methoxyaniline to the in situ generated aryl isocyanate, resulting in a high yield of the final product confirmed by spectroscopy methods (Sarantou & Varvounis, 2022).

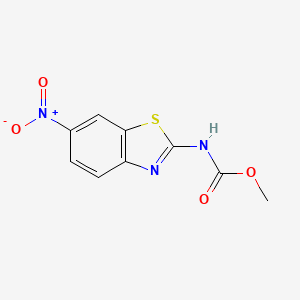

Molecular Structure Analysis

The crystal structure of N-(p-methoxyphenyl)-N-prop-2-ynyl-urea, a compound with structural similarities, displays a unique arrangement of five symmetry-independent molecules, showcasing how simple molecules can form highly complicated solid-state structures (Kumar et al., 2000).

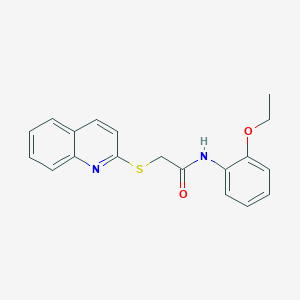

Chemical Reactions and Properties

Directed lithiation reactions of N'-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea show how such compounds can be functionalized at specific positions, leading to high yields of substituted products. This process demonstrates the compound’s reactivity and versatility in organic synthesis (Smith, El‐Hiti, & Alshammari, 2013).

作用机制

Target of Action

SMR000054888, also known as N-(4-methoxyphenyl)-N’-(4-methyl-2-pyridinyl)urea or Oprea1_173184, is a compound that has been studied for its inhibitory effects on biofilm formation in Staphylococcus aureus . The primary target of this compound is the molecular chaperone DnaK .

DnaK is a heat shock protein that plays a crucial role in the folding and unfolding of other proteins, and it is essential for the survival and virulence of bacteria . By targeting DnaK, SMR000054888 interferes with the protein’s normal function, thereby inhibiting the formation of biofilms .

Mode of Action

SMR000054888 interacts with DnaK, blocking its normal function and disrupting the formation of biofilms . Biofilms are communities of bacteria that adhere to surfaces and are encased in a protective matrix. They are a major contributor to antibiotic resistance and infection severity .

Biochemical Pathways

The interaction between SMR000054888 and DnaK affects the biochemical pathways involved in biofilm formation . By inhibiting DnaK, SMR000054888 disrupts the normal protein folding processes within the bacterial cell, which in turn prevents the bacteria from forming biofilms .

Result of Action

The result of SMR000054888’s action is a significant reduction in the formation of biofilms by Staphylococcus aureus . This can potentially enhance the susceptibility of the bacteria to antimicrobial agents and improve treatment outcomes .

属性

IUPAC Name |

1-(4-methoxyphenyl)-3-(4-methylpyridin-2-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c1-10-7-8-15-13(9-10)17-14(18)16-11-3-5-12(19-2)6-4-11/h3-9H,1-2H3,(H2,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIPPZTPFJWBKFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)NC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2,6-dimethylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5723395.png)

![9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbohydrazide](/img/structure/B5723416.png)

![ethyl 4-({[(5-chloro-2-pyridinyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5723427.png)

![2-(3,5-dimethylphenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5723437.png)

![1-[(2-methylphenyl)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B5723460.png)

![6-(5-bromo-2-methoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole](/img/structure/B5723472.png)

![1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(2-thienyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5723478.png)

![N-(3-chlorophenyl)-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5723486.png)